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Compound of Interest

Compound Name: 2-Chlorobenzonitrile

A comprehensive thermodynamic study of the three chlorobenzonitrile isomers—2-
chlorobenzonitrile, 3-chlorobenzonitrile, and 4-chlorobenzonitrile—reveals key differences in
their energetic and phase-change behaviors. These differences, primarily driven by the position
of the chlorine substituent on the benzene ring, have significant implications for their
application in research, drug development, and materials science. This guide provides a
detailed comparison of their thermodynamic properties, supported by experimental data.

Comparative Thermodynamic Data

The standard molar enthalpies of formation, sublimation, vaporization, and fusion for the three
iIsomers of chlorobenzonitrile are summarized in the tables below. These values were
determined using a combination of rotating-bomb combustion calorimetry, Knudsen effusion
technique, and differential scanning calorimetry (DSC).

Table 1: Standard Molar Enthalpies of Formation and Sublimation at 298.15 K

AfH°m(cr) (kJ-mol- AsubH°’m (kJ-mol-

Compound AfH°m(g) (kJ-mol-1)
1) 1)

2-Chlorobenzonitrile 98.7x2.4 78.9+0.8 1776 £25

3-Chlorobenzonitrile 88.5+2.0 83.3+0.8 171.8+2.2

4-Chlorobenzonitrile 86.8+1.6 88.3+0.9 1751+1.8
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Data sourced from a comprehensive study on chlorobenzonitrile isomers.[1][2][3]

Table 2: Phase Transition Temperatures and Enthalpies

AfusH°m . AvapH°m
Compound Tfus/K ThoillK
(kJ-mol-1) (kJ-mol-1)
2_
Chlorobenzonitril 317.8 175+ 04 480.15 53.5
e
3_
Chlorobenzonitril 313-314 20.3+0.5 - -
e
4-
Chlorobenzonitril 370 23.1+0.6 496.15 51.9

e

Fusion data from a detailed thermodynamic investigation.[1][3] Boiling points and vaporization
enthalpies are from the NIST WebBook.[4]

Experimental Protocols

The experimental determination of the thermodynamic properties of chlorobenzonitrile isomers
involved several key techniques:

Rotating-Bomb Combustion Calorimetry: The standard molar enthalpies of formation in the
crystalline state were determined from the standard molar energies of combustion. These
energies were measured using a rotating-bomb calorimeter. The combustion of the
chlorobenzonitrile isomers was carried out in oxygen at a pressure of 3.04 MPa. A specified
mass of the compound was ignited in a silica crucible with a cotton thread fuse. The bomb was
rotated during the experiment to ensure a complete and uniform reaction. The energy
equivalent of the calorimeter was determined from the combustion of benzoic acid.

Knudsen Effusion Technique: The vapor pressures of the solid isomers were measured as a
function of temperature using the mass-loss Knudsen effusion technique. A sample of the
compound was placed in an effusion cell with a small orifice. The cell was heated to a specific
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temperature in a high vacuum. The rate of mass loss of the sample due to effusion through the
orifice was measured. The vapor pressure was then calculated from the rate of mass loss, the
area of the orifice, and the temperature. The standard molar enthalpies of sublimation were
derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron
equation.[1][2][3]

Differential Scanning Calorimetry (DSC): The temperatures and enthalpies of fusion were
determined using a differential scanning calorimeter. Samples were sealed in aluminum pans
and heated at a constant rate. The heat flow to the sample was monitored and compared to
that of an empty reference pan. The melting temperature was taken as the extrapolated onset
temperature of the melting peak, and the enthalpy of fusion was determined by integrating the
peak area.[1][2][3] DSC was also instrumental in identifying the two polymorphic forms of 4-
chlorobenzonitrile.[1][2][3]

Experimental Workflow

The following diagram illustrates the experimental workflow for the comprehensive
thermodynamic study of chlorobenzonitrile isomers.
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Caption: Experimental workflow for the thermodynamic study of chlorobenzonitrile isomers.

Structure-Property Relationships

The observed thermodynamic differences can be attributed to the varying strengths of
intermolecular interactions in the crystalline state, which are influenced by the position of the
chlorine atom. The CN---Cl intermolecular interactions are notably weaker in 2-
chlorobenzonitrile, which is reflected in its lower enthalpy of sublimation compared to the
other two isomers.[1][2][3] In contrast, the stronger intermolecular forces in 4-chlorobenzonitrile
contribute to its higher melting point and enthalpy of sublimation. The study also highlighted the
existence of two polymorphic forms for 4-chlorobenzonitrile, a phenomenon investigated
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through DSC.[1][2][3] The entropic effects due to pseudosymmetry in the crystalline packing of
2-chlorobenzonitrile were also evaluated.[1][2][3]

These findings provide a solid foundation for understanding and predicting the behavior of
these compounds in various applications, from crystal engineering to the design of new
pharmaceutical and agrochemical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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